![molecular formula C21H22BrN3O4 B12618039 (3S,3'aS,8'aS,8'bR)-5-bromo-2'-(oxolan-2-ylmethyl)spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12618039.png)
(3S,3'aS,8'aS,8'bR)-5-bromo-2'-(oxolan-2-ylmethyl)spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3S,3’aS,8’aS,8’bR)-5-bromo-2’-(oxolan-2-ylmethyl)spiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-trione is a complex organic molecule with a unique spiro structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,3’aS,8’aS,8’bR)-5-bromo-2’-(oxolan-2-ylmethyl)spiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-trione typically involves multiple steps. The process begins with the preparation of the indole core, followed by the introduction of the spiro center and the bromine atom. The oxolan-2-ylmethyl group is then attached through a series of nucleophilic substitution reactions. The final step involves the formation of the trione moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
化学反应分析
Types of Reactions
The compound (3S,3’aS,8’aS,8’bR)-5-bromo-2’-(oxolan-2-ylmethyl)spiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-trione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.
Substitution: The bromine atom can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different trione derivatives, while substitution reactions can produce a range of spiro-indole derivatives with varying functional groups.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic agents.
Medicine
In medicine, the compound is investigated for its potential pharmacological properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In industry, the compound is used in the development of new materials with unique properties. Its spiro structure can impart stability and functionality to polymers and other materials.
作用机制
The mechanism of action of (3S,3’aS,8’aS,8’bR)-5-bromo-2’-(oxolan-2-ylmethyl)spiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-trione involves its interaction with specific molecular targets. The bromine atom and the oxolan-2-ylmethyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The spiro structure provides a rigid framework that enhances the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- (3S,3’aS,8’aS,8’bR)-5-chloro-2’-(oxolan-2-ylmethyl)spiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-trione
- (3S,3’aS,8’aS,8’bR)-5-fluoro-2’-(oxolan-2-ylmethyl)spiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-trione
Uniqueness
The uniqueness of (3S,3’aS,8’aS,8’bR)-5-bromo-2’-(oxolan-2-ylmethyl)spiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-trione lies in its specific substitution pattern and the presence of the bromine atom. This substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C21H22BrN3O4 |
|---|---|
分子量 |
460.3 g/mol |
IUPAC 名称 |
(3S,3'aS,8'aS,8'bR)-5-bromo-2'-(oxolan-2-ylmethyl)spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione |
InChI |
InChI=1S/C21H22BrN3O4/c22-11-5-6-14-13(9-11)21(20(28)23-14)17-16(15-4-1-7-25(15)21)18(26)24(19(17)27)10-12-3-2-8-29-12/h5-6,9,12,15-17H,1-4,7-8,10H2,(H,23,28)/t12?,15-,16-,17+,21+/m0/s1 |
InChI 键 |
QXYVMUHKWBRZGT-XNBFOOTOSA-N |
手性 SMILES |
C1C[C@H]2[C@H]3[C@H](C(=O)N(C3=O)CC4CCCO4)[C@]5(N2C1)C6=C(C=CC(=C6)Br)NC5=O |
规范 SMILES |
C1CC2C3C(C(=O)N(C3=O)CC4CCCO4)C5(N2C1)C6=C(C=CC(=C6)Br)NC5=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


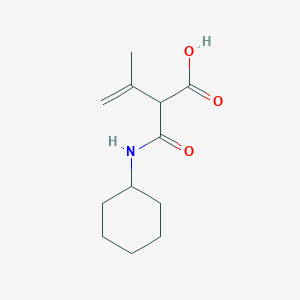
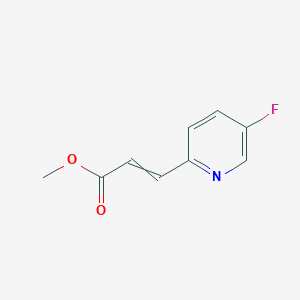
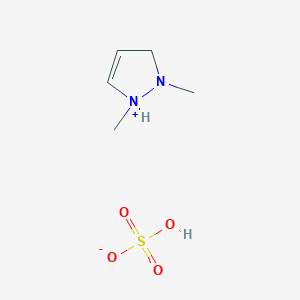
![Ethyl {2-[(2-aminoethyl)carbamoyl]phenoxy}acetate](/img/structure/B12617966.png)
![2-Ethenyl-1,5-difluoro-3-[(propan-2-yl)oxy]benzene](/img/structure/B12617979.png)
![1-[2-(2-Bromophenyl)ethenyl]-2,3-dimethoxybenzene](/img/structure/B12617980.png)
![2,2'-Sulfonylbis[4,6-bis(2-phenylpropan-2-yl)phenol]](/img/structure/B12617995.png)
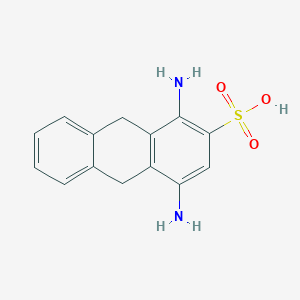
![1-(2-Oxo-2-phenothiazin-10-yl-ethyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B12618005.png)
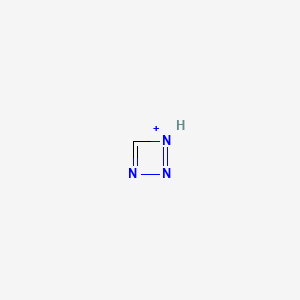
![2-[(4,6-Dimethyl[1,1'-biphenyl]-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12618025.png)

![2-[4-(2-Phenyl-1,3-thiazol-4-yl)anilino]-1,3-thiazole-4-carboxylic acid](/img/structure/B12618050.png)
![N-Hydroxy-N~2~-[(3-phenoxyphenyl)methyl]glycinamide](/img/structure/B12618055.png)
